molecular formula C21H31N3O2 B6586154 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 1251626-44-4

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No.: B6586154
CAS No.: 1251626-44-4
M. Wt: 357.5 g/mol
InChI Key: BFPSJNCJCFCBTH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazolidinone ring substituted with a 4-methylphenyl group and an acetamide moiety linked to a sterically demanding 3,3,5-trimethylcyclohexyl group. The imidazolidinone core is known for its bioisosteric properties, often mimicking urea or hydantoin motifs in drug design, while the trimethylcyclohexyl group may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-15-5-7-18(8-6-15)24-10-9-23(20(24)26)14-19(25)22-17-11-16(2)12-21(3,4)13-17/h5-8,16-17H,9-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSJNCJCFCBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s 3,3,5-trimethylcyclohexyl group introduces significant steric bulk compared to simpler cyclohexyl derivatives. For instance, 3,3,5-trimethylcyclohexyl acrylate (, Entry 18) demonstrates enhanced thermal stability due to hindered rotation, a property likely shared by the target compound .

Table 1: Substituent Comparison
Compound Key Substituents Molecular Weight (g/mol) Melting Point (K)
Target Compound 4-Methylphenyl, 3,3,5-trimethylcyclohexyl ~393 (estimated) Not reported
N-(4-Chlorophenyl)-triazolyl acetamide (6m) 4-Chlorophenyl, naphthyl-triazole 393.11 Not reported
2-(3,4-Dichlorophenyl)-N-pyrazolyl acetamide () 3,4-Dichlorophenyl, pyrazolyl 398.26 473–475

Spectroscopic and Functional Group Analysis

  • IR Spectroscopy : The target compound’s IR spectrum would exhibit peaks for –NH (≈3290 cm⁻¹), C=O (≈1680 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹), consistent with compound 6m () and other acetamides .

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